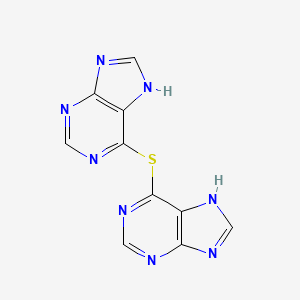
6,6'-Thiodipurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Thiodipurine is a sulfur-containing derivative of purine, a heterocyclic aromatic organic compound. It is structurally similar to other thiopurines, which are known for their therapeutic applications, particularly in the treatment of certain types of leukemia and autoimmune diseases
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Thiodipurine typically involves the alkylation of 6-thiopurine. One common method includes the reaction of 6-thiopurine with alkylating agents under controlled conditions . Another approach involves the reaction of 6-halogenopurines with mercaptans, which leads to the formation of 6-thiopurine derivatives . Cyclization of 6-alkylthio-4,5-diaminopyrimidines is also a known method for synthesizing these compounds .
Industrial Production Methods: Industrial production of 6,6’-Thiodipurine follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving multi-step synthesis and purification techniques. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Thiodipurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted thiopurines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,6’-Thiodipurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, particularly in the treatment of leukemia and other cancers.
Mechanism of Action
The mechanism of action of 6,6’-Thiodipurine involves its incorporation into DNA and RNA, where it acts as a false purine base. This incorporation disrupts normal DNA and RNA function, leading to cell death. The compound also inhibits several key enzymes involved in nucleotide synthesis and metabolism, further contributing to its cytotoxic effects . The primary molecular targets include hypoxanthine-guanine phosphoribosyltransferase and thiopurine S-methyltransferase .
Comparison with Similar Compounds
6-Thioguanine: Another thiopurine used in the treatment of leukemia.
6-Mercaptopurine: Widely used in the treatment of acute lymphocytic leukemia and autoimmune diseases.
Azathioprine: An immunosuppressive agent used in organ transplantation and autoimmune diseases.
Uniqueness: 6,6’-Thiodipurine is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Compared to other thiopurines, it may offer different therapeutic profiles and reduced toxicity in certain applications .
Properties
CAS No. |
90947-51-6 |
|---|---|
Molecular Formula |
C10H6N8S |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
6-(7H-purin-6-ylsulfanyl)-7H-purine |
InChI |
InChI=1S/C10H6N8S/c1-11-5-7(13-1)15-3-17-9(5)19-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) |
InChI Key |
RRQKBHIMPMKQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


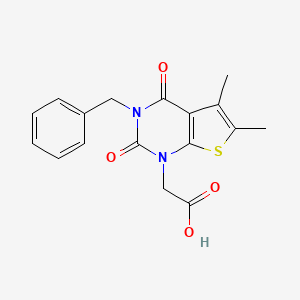
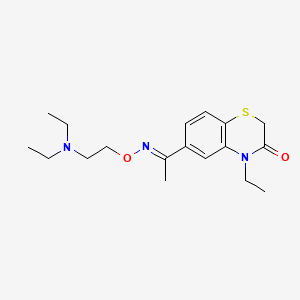
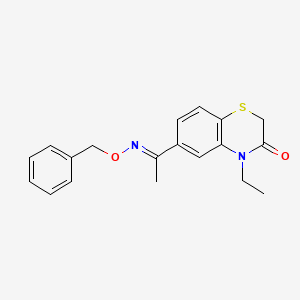

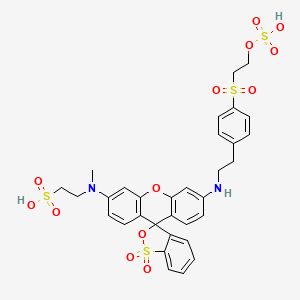


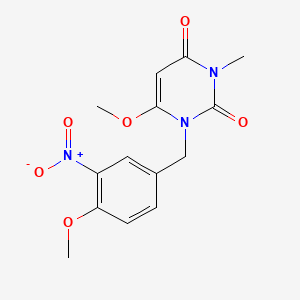
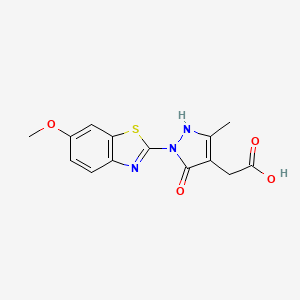
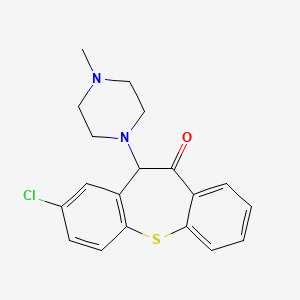
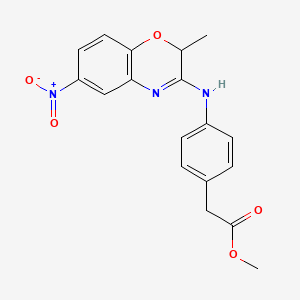


![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
